molecular formula C14H17N3O2 B3057353 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- CAS No. 79604-93-6

2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino-

Cat. No.: B3057353
CAS No.: 79604-93-6
M. Wt: 259.3 g/mol
InChI Key: MOIMPUQANPQHJY-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a diethylamino group at the 7th position and an imino group at the 2nd position, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2H-1-Benzopyran-3-carboxaldehyde.

    Amidation: The carboxaldehyde is then converted to the corresponding carboxamide through an amidation reaction using an appropriate amine.

    Introduction of Diethylamino Group: The diethylamino group is introduced at the 7th position through a substitution reaction.

    Formation of Imino Group: Finally, the imino group is introduced at the 2nd position through a suitable reaction, such as an imination reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as Lewis acids.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the benzopyran ring.

Scientific Research Applications

2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of optoelectronic materials and intermediates for drug delivery systems.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-oxo-
  • 2H-1-Benzopyran-3-carboxamide, N-(2-aminoethyl)-7-(diethylamino)-2-oxo-
  • 2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-oxo-

Comparison:

  • 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-oxo-: This compound has an oxo group at the 2nd position instead of an imino group, which may result in different chemical reactivity and biological activity.
  • 2H-1-Benzopyran-3-carboxamide, N-(2-aminoethyl)-7-(diethylamino)-2-oxo-: The presence of an aminoethyl group introduces additional functional groups that can participate in further chemical reactions.
  • 2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-oxo-: The hydroxy group at the 7th position can enhance the compound’s solubility and influence its interaction with biological targets.

Properties

IUPAC Name

7-(diethylamino)-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-17(4-2)10-6-5-9-7-11(13(15)18)14(16)19-12(9)8-10/h5-8,16H,3-4H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIMPUQANPQHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327913
Record name 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79604-93-6
Record name 7-(Diethylamino)-2-imino-2H-1-benzopyran-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79604-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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